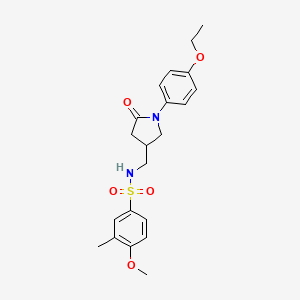
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an amide group (-CONH2), and several halogen atoms (chlorine and fluorine) attached to phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the amide group, and the halogenated phenyl rings would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions. The amide group could be hydrolyzed under certain conditions, and the halogen atoms could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its density and boiling point compared to similar compounds without halogens. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis and structural characterization of isostructural compounds related to the chemical of interest. These compounds, including variations with 4-chlorophenyl and 4-fluorophenyl groups, demonstrated high yields and were characterized using single crystal diffraction, indicating their planarity and the orientation of fluorophenyl groups (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Antimicrobial Activity
Another research highlighted the antimicrobial activity of thiourea derivatives, showcasing the importance of halogenated phenyl groups in enhancing activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This study suggests potential for developing novel antimicrobial agents (Limban, C., Marutescu, L., & Chifiriuc, M., 2011).
Antitumor Activity
Further research into 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its chloro derivative revealed distinct inhibitory capacities against cancer cell lines, pointing to the potential of such compounds in cancer treatment (Hao, X., Lu, J.-F., Chen, Y., Wang, Y., Ding, S., & Liu, J., 2017; Ji, X., Jin, L., Zhao, C., Zheng, N., Song, J., Ge, H., Liu, Q., & Lu, J.-F., 2018).
Antimicrobial Agents Discovery
The discovery of novel 1H-1,2,3-triazole-4-carboxamides as antimicrobial agents against a range of pathogens was documented, emphasizing the structure-activity relationship and the potential of these compounds in addressing antibiotic resistance (Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O/c1-8-15(16(25)21-14-5-2-9(18)6-13(14)20)22-23-24(8)10-3-4-12(19)11(17)7-10/h2-7H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODNSKJRJIPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2632196.png)




![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)




![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)